2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
Description
2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl group, and a pyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)23(22-11)17-19-9-15(10-20-17)21-16(24)8-13-3-5-14(18)6-4-13/h3-7,9-10H,8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAIGCTARRPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorobenzene derivative and a suitable pyrimidine precursor.
Final Assembly: The final step involves the acylation of the intermediate compounds to form the acetamide linkage, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable in research settings:
Anticancer Activity
Recent studies indicate that derivatives of this compound may possess significant anticancer properties. For instance, compounds within the same structural family have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 1.88 |
| A549 (Lung Cancer) | 26 |
| HepG2 (Liver Cancer) | 0.74 mg/mL |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways related to apoptosis.
Anti-inflammatory Effects
The compound's structural characteristics imply potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Notable findings include:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
These results highlight its potential as an anti-inflammatory agent comparable to established drugs.
Case Studies and Research Findings
Several case studies have documented the applications of this compound and its derivatives:
- A study demonstrated promising results in reducing tumor size in animal models using related pyrazolo[3,4-d]pyrimidine derivatives.
- Another investigation highlighted its role in lowering inflammatory markers in induced inflammation models.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-6-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)propionamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a significant member of the pyrazole and pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16ClN5
- Molecular Weight : 313.78474 g/mol
- CAS Number : 1063331-94-1
Synthesis
The synthesis of this compound involves the reaction between 4-chlorophenyl acetamide and 3,5-dimethyl-1H-pyrazole derivatives, typically under controlled conditions to ensure high yield and purity. The detailed synthetic pathway can be optimized based on the desired biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Notably, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, a related compound was shown to inhibit AKT2/PKBβ, a key player in glioma malignancy, with low micromolar activity .
- Cell Viability Assays : In vitro studies using glioblastoma cell lines indicated that the compound effectively reduced cell viability and induced apoptosis at concentrations as low as 12 μM .
- Selectivity Towards Cancer Cells : Importantly, this compound exhibited significantly less toxicity towards non-cancerous cells, indicating a promising therapeutic index .
Anti-inflammatory Activity
Compounds in the pyrazole family are also recognized for their anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The inhibition of kinases such as AKT2 leads to disrupted signaling pathways that promote cell survival and proliferation in cancer cells.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells while sparing normal cells through selective targeting.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-chlorophenylacetic acid derivatives with pyrimidine intermediates bearing pyrazole substituents. Yield optimization requires careful control of reaction conditions (temperature, solvent polarity, and stoichiometry). For example, microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating . Statistical design of experiments (DoE), such as factorial designs, helps identify critical parameters (e.g., catalyst loading, reaction time) to minimize trial-and-error approaches . Monitoring by TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and tautomeric forms (e.g., amine vs. imine ratios observed via NH proton signals at δ 11.20–13.30 ppm) .
- LC-MS : Validates molecular weight and detects by-products during synthesis .
- FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
Cross-validation with elemental analysis ensures structural fidelity.
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro screens : Test against enzyme targets (e.g., kinases) or microbial strains using dose-response curves.
- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines, noting IC₅₀ values .
- Molecular docking : Preliminary computational modeling predicts binding affinity to biological targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (HOMO-LUMO gaps) and reactivity using DFT .
- Molecular dynamics simulations : Study protein-ligand interactions over time to refine binding hypotheses .
- QSAR models : Correlate substituent effects (e.g., Cl, methyl groups) with activity trends .
Q. How do tautomeric forms of this compound influence its reactivity and biological interactions?
- Methodological Answer :
- Dynamic NMR : Monitor amine-imine equilibria in solution (e.g., 50:50 ratio observed in DMSO-d₆) .
- Kinetic studies : Compare reaction rates of tautomers with electrophiles (e.g., alkylation or acylation agents) .
- Crystallography : Resolve solid-state tautomeric preferences using X-ray diffraction .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- DEPT-135/HSQC NMR : Differentiate CH₂/CH₃ groups in crowded spectra .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic/amide proton signals .
- Isotopic labeling : Trace reaction pathways to confirm regioselectivity .
Q. How can environmental impacts of synthetic by-products be mitigated?
- Methodological Answer :
- Green chemistry principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce heavy metal waste .
- Life-cycle assessment (LCA) : Quantify waste streams and energy consumption .
Q. What crystallographic insights are critical for understanding this compound’s solid-state behavior?
- Methodological Answer :
- Single-crystal X-ray diffraction : Determine bond lengths/angles and intermolecular interactions (e.g., π-π stacking of pyrimidine rings) .
- Hirshfeld surface analysis : Map non-covalent interactions (e.g., hydrogen bonds, halogen contacts) influencing crystal packing .
Q. How can advanced training programs enhance experimental reproducibility for this compound?
- Methodological Answer :
- Modular courses : Integrate chemical biology methods (e.g., Chem/IBiS 416) to standardize assays .
- Mentorship frameworks : Quarterly reviews with primary/secondary mentors to troubleshoot synthesis or characterization challenges .
- Open-data platforms : Share NMR/LCMS spectra in public repositories to cross-validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
